![molecular formula C19H24N4O5 B569979 Desamino hydroxy terazosin CAS No. 1177261-73-2](/img/structure/B569979.png)
Desamino hydroxy terazosin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desamino hydroxy terazosin is a compound with the molecular formula C19H24N4O5 . It is a racemic mixture, meaning it contains equal amounts of two enantiomers .
Molecular Structure Analysis
Desamino hydroxy terazosin has a molecular weight of 388.4 g/mol . Its IUPAC name is 6,7-dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-3H-quinazolin-4-one . The structure of the compound has been analyzed using mass spectrometry and thermal analyses techniques .Physical And Chemical Properties Analysis
Desamino hydroxy terazosin has a molecular weight of 388.4 g/mol . Other physical and chemical properties specific to Desamino hydroxy terazosin are not detailed in the available literature.Applications De Recherche Scientifique
Treatment of Benign Prostatic Hyperplasia (BPH)
- Clinical Use : Terazosin is prescribed to alleviate LUTS associated with BPH. It effectively improves urinary flow rates and quality of life in affected individuals .
Quorum Sensing Inhibition
- Research Finding : Recent studies have shown that terazosin interferes with quorum sensing in bacterial pathogens. Specifically, it reduces adhesion, biofilm formation, invasion, and intracellular replication of Salmonella Typhimurium .
Neuroprotective Effects
Mécanisme D'action
Target of Action
Desamino hydroxy terazosin, also known as 6,7-Dimethoxy-2-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)quinazolin-4(1H)-one, primarily targets alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and urinary flow.
Mode of Action
The compound acts as an alpha-1 adrenergic antagonist . This inhibition results in the relaxation of smooth muscle in blood vessels and the prostate, leading to a decrease in blood pressure and an improvement in urinary flow .
Pharmacokinetics
Desamino hydroxy terazosin exhibits the following pharmacokinetic properties:
- Absorption : The compound is rapidly and almost completely absorbed into the bloodstream .
- Distribution : Approximately 90 to 94 percent of the drug is bound to plasma proteins .
- Metabolism : The compound undergoes extensive hepatic metabolism .
- Excretion : The major route of elimination is via the biliary tract, with small amounts excreted in the urine .
- Half-Life : The mean beta-phase half-life is approximately 12 hours .
These properties impact the compound’s bioavailability and therapeutic efficacy.
Result of Action
The primary molecular and cellular effects of the compound’s action are the relaxation of smooth muscle in blood vessels and the prostate. This relaxation results in a decrease in blood pressure and an improvement in urinary flow . These effects are beneficial in the treatment of conditions such as hypertension and benign prostatic hyperplasia .
Orientations Futures
Research on Terazosin, a related compound, has shown potential therapeutic effects in multiple models of amyotrophic lateral sclerosis (ALS) . Terazosin was found to protect motor neurons via multiple pathways, including upregulating glycolysis and rescuing stress granule formation . This suggests potential future directions for research on Desamino hydroxy terazosin and related compounds.
Propriétés
IUPAC Name |
6,7-dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-3H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5/c1-26-15-10-12-13(11-16(15)27-2)20-19(21-17(12)24)23-7-5-22(6-8-23)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H,20,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPCVLMNPKFJKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desamino hydroxy terazosin | |
CAS RN |
1177261-73-2 |
Source
|
Record name | Desamino hydroxy terazosin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1177261732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7-dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-1H-quinazolin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESAMINO HYDROXY TERAZOSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQV3SW61RP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.